molecular formula C15H13F3N2O2 B3018719 N,N-dimethyl-4-[2-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide CAS No. 477852-39-4

N,N-dimethyl-4-[2-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide

Cat. No.: B3018719
CAS No.: 477852-39-4
M. Wt: 310.276
InChI Key: LCBGXZIGIQDOAB-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-[2-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group, a benzoyl group, and a pyrrole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-[2-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and the use of green solvents are potential strategies to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-[2-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-dimethyl-4-[2-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-[2-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and enzymes. The benzoyl and pyrrole moieties contribute to the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-4-[2-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

N,N-dimethyl-4-[2-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2O2/c1-20(2)14(22)12-7-9(8-19-12)13(21)10-5-3-4-6-11(10)15(16,17)18/h3-8,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCBGXZIGIQDOAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=CN1)C(=O)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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